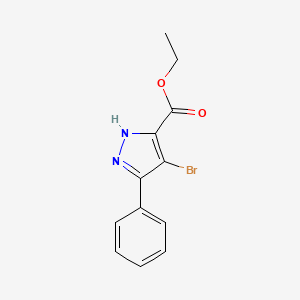

4-溴-5-苯基-1H-吡唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

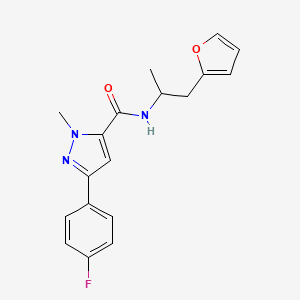

“Ethyl 4-bromo-5-phenyl-1H-pyrazole-3-carboxylate” is a chemical compound with a pyrazole core . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

缓蚀作用

4-溴-5-苯基-1H-吡唑-3-羧酸乙酯及其相关衍生物因其缓蚀性能而受到研究,特别是在工业过程中对低碳钢的缓蚀作用。一项专注于吡喃并吡唑衍生物的研究发现,这些化合物表现出显着的缓蚀效率,其中一种变体在浓度为 100 mg/L 时达到高达 98.8% 的效率。抑制归因于在金属表面形成吸附保护膜,遵循 Langmuir 吸附等温线模型。使用密度泛函理论 (DFT) 和分子动力学 (MD) 模拟的理论研究支持了实验结果,突出了这些化合物在工业应用中作为缓蚀剂的潜力 (Dohare, Ansari, Quraishi, & Obot, 2017).

杂环合成的

4-溴-5-苯基-1H-吡唑-3-羧酸乙酯在各种杂环化合物的合成中用作前体。研究表明它在对唑类进行新型环化反应中很有用,促进了三环和四环杂环的合成。此类过程对于药物和农用化学品的发展至关重要,展示了该化合物在扩展合成有机化学工具包中的作用 (Allin et al., 2005).

结构和光谱研究

4-溴-5-苯基-1H-吡唑-3-羧酸乙酯也一直是结构和光谱研究的主题,旨在阐明其化学特性。例如,专注于其合成、光谱分析和晶体结构的研究提供了对其分子几何和电子性质的宝贵见解。这些研究对于理解该化合物在包括材料科学和药学化学在内的各个领域的反应性和潜在应用至关重要 (Viveka et al., 2016).

抗癌潜力

对 4-溴-5-苯基-1H-吡唑-3-羧酸乙酯衍生物的生物活性的研究揭示了它们作为抗癌剂的潜力。一项关于新型含肟吡唑衍生物的研究表明,对 A549 肺癌细胞的增殖具有剂量和时间依赖性抑制作用。观察到的抑制作用主要归因于自噬诱导,表明 4-溴-5-苯基-1H-吡唑-3-羧酸乙酯的衍生物可能是抗癌治疗的有希望的候选者 (Zheng et al., 2010).

未来方向

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to develop more efficient synthetic techniques and explore the biological activity of pyrazole derivatives .

属性

IUPAC Name |

ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYYSFIDHCIUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2643864.png)

![2-chloro-4-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2643868.png)

![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2643872.png)

![N-cyclopentyl-2-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2643873.png)

![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)

![6-ethyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643881.png)

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2643886.png)